molecular formula C26H28O5 B3392564 2,3,5-Tri-O-benzyl-beta-D-xylofuranose CAS No. 1105054-66-7

2,3,5-Tri-O-benzyl-beta-D-xylofuranose

Cat. No.: B3392564
CAS No.: 1105054-66-7
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-XDZVQPMWSA-N
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Description

2,3,5-Tri-O-benzyl-beta-D-xylofuranose is a critical organic synthesis intermediate characterized by its multifarious pharmacological activities . It displays potent antitumor properties and exhibits exceptional potential in diabetes treatment .


Molecular Structure Analysis

The synthesis and crystallization of 2,3,5-Tri-O-benzyl-D-xylofuranose permitted the isolation of the alpha anomer with a small contamination of the beta form (ca 10%) . The first crystallographic structure was obtained in the P 2 1 2 1 2 1 space group and was determined at 100 K up to a resolution of sin θ max /λ = 0.71 Å −1 and refined to an R 1 value of 0.0171 with a Hirshfeld atom refinement (HAR) approach .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 420.51 . Its IUPAC name is (2R,3R,4S,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol . The InChI code is 1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26-/m1/s1 .

Mechanism of Action

2,3,5-Tri-O-benzyl-beta-D-xylofuranose functions as an HIV-1 proteases inhibitor, positioning it as a promising therapeutic agent in the realm of viral infections .

Future Directions

Given the pivotal roles of mono-, oligo-, and polysaccharides as well as glycoconjugates in the process of life, carbohydrate-mediated processes have been labeled as promising targets in drug discovery . As potential drug candidates, carbohydrate mimics have gained increased interest because of their ability to modulate the activity of carbohydrate-processing enzymes, while circumventing the enzymatic and chemical instability of sugars in mammals . Therefore, the future directions of 2,3,5-Tri-O-benzyl-beta-D-xylofuranose could involve further exploration of its potential as a therapeutic agent in various disease contexts.

Properties

IUPAC Name

(2R,3R,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUAXSCBJPECG-XDZVQPMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Tri-O-benzyl-beta-D-xylofuranose
Reactant of Route 2
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Reactant of Route 3
2,3,5-Tri-O-benzyl-beta-D-xylofuranose
Reactant of Route 4
2,3,5-Tri-O-benzyl-beta-D-xylofuranose
Reactant of Route 5
2,3,5-Tri-O-benzyl-beta-D-xylofuranose
Reactant of Route 6
2,3,5-Tri-O-benzyl-beta-D-xylofuranose

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